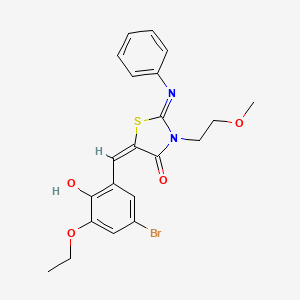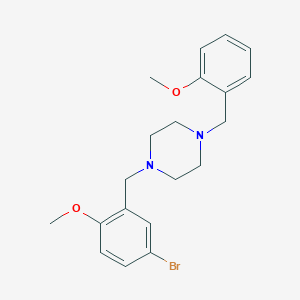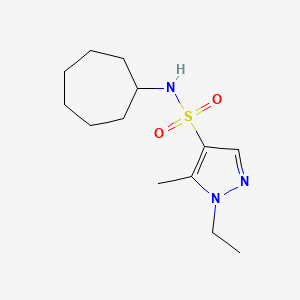![molecular formula C19H23NO3 B10888121 4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid](/img/structure/B10888121.png)
4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid is a compound that features an adamantane moiety, which is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Adamantyl Acetyl Intermediate: The adamantane moiety is first functionalized to introduce an acetyl group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and adamantane in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The acetylated adamantane is then reacted with 4-aminobenzoic acid to form the final product. This step involves the formation of an amide bond, typically facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups, potentially leading to the formation of polyhydroxylated derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Polyhydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the acetyl moiety.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel adamantane-based compounds.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to the stability and rigidity of the adamantane core.
Mechanism of Action
The mechanism of action of 4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes and increase its stability, while the benzoic acid moiety can interact with specific molecular targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Similar in structure but lacks the acetyl and amino groups.
4-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the adamantane and acetyl groups.
Amantadine: An antiviral drug that contains the adamantane moiety but differs in its functional groups.
Uniqueness
4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid is unique due to the combination of the adamantane moiety with the acetyl and benzoic acid groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[2-(1-adamantyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c21-17(20-16-3-1-15(2-4-16)18(22)23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |
InChI Key |
VKRWBFSGXQMQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)O |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)


![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888069.png)

![3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B10888077.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)


![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
